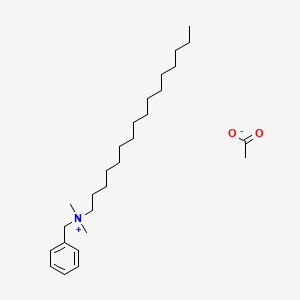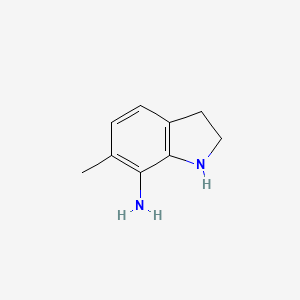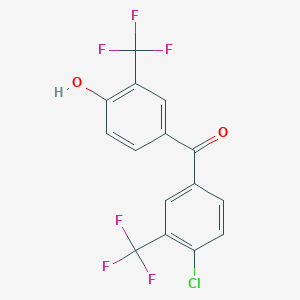
3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone, also known as BTH, is a synthetic compound that has been used for a variety of scientific applications. It is a type of benzophenone that contains two trifluoromethyl groups and a chlorine atom. BTH has been studied for its ability to absorb light, which makes it useful for photochemical and photophysical studies. Additionally, it has been used to investigate the mechanism of action of enzymes, as a reagent for the synthesis of organic compounds, and as an antioxidant in food and cosmetics.
Wissenschaftliche Forschungsanwendungen
3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone has been used in a variety of scientific research applications. It has been used to investigate the mechanism of action of enzymes, as a reagent for the synthesis of organic compounds, and as an antioxidant in food and cosmetics. It has also been used to study the photophysical properties of organic molecules, to investigate the photochemistry of organic compounds, and to study the photodegradation of organic molecules. Additionally, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone has been used to study the phototoxicity of organic compounds, to study the photostability of organic compounds, and to investigate the photochemistry of polymers materials.
Wirkmechanismus
The mechanism of action of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone is complex and involves several steps. When exposed to light, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone undergoes a photochemical reaction in which the chlorine atom is removed from the compound, resulting in the formation of a highly reactive radical species. This radical species can then react with other molecules, leading to a variety of chemical reactions. Additionally, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone can also react with oxygen to form reactive oxygen species, which can then react with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone are still not fully understood. However, studies have shown that 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone can act as an antioxidant and can protect cells from oxidative damage. Additionally, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone has been shown to inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties. Further research is needed to better understand the biochemical and physiological effects of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone.
Vorteile Und Einschränkungen Für Laborexperimente
3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is stable under most conditions. Additionally, it is soluble in many organic solvents, making it easy to use in a variety of experiments. One limitation of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone is that it is sensitive to light, so it must be stored in a dark place. Additionally, 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone is toxic if ingested, so it should be handled with caution.
Zukünftige Richtungen
There are several future directions for research on 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone. One potential direction is to further investigate the biochemical and physiological effects of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone. Additionally, further research could be done to investigate the photochemistry and phototoxicity of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone. Additionally, research could be done to investigate the use of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone as an antioxidant in food and cosmetics. Finally, research could be done to investigate the use of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone as a reagent for the synthesis of organic compounds.
Synthesemethoden
3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone can be synthesized using a variety of methods. The most common method involves the reaction of 4-chloro-4'-hydroxy-benzophenone and trifluoromethanesulfonic acid. This reaction produces a mixture of 3,3'-bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone and 4,4'-bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone. The mixture can then be separated using column chromatography. Other methods for the synthesis of 3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone include the reaction of 4-chloro-4'-hydroxy-benzophenone with trifluoromethyl iodide, and the reaction of 4-chloro-4'-hydroxy-benzophenone with trifluoromethyl triflate.
Eigenschaften
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]-[4-hydroxy-3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF6O2/c16-11-3-1-7(5-9(11)14(17,18)19)13(24)8-2-4-12(23)10(6-8)15(20,21)22/h1-6,23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGMEMNVSDPHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Bis(trifluoromethyl)-4-chloro-4'-hydroxy-benzophenone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

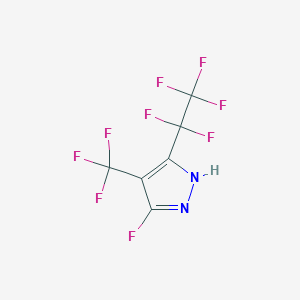
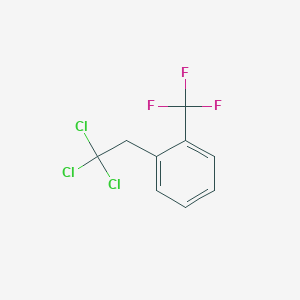
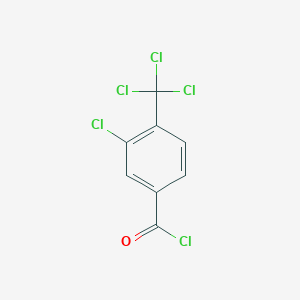
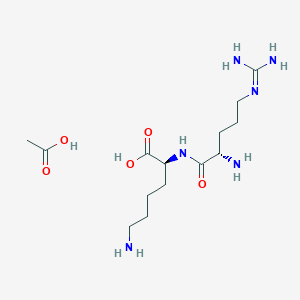
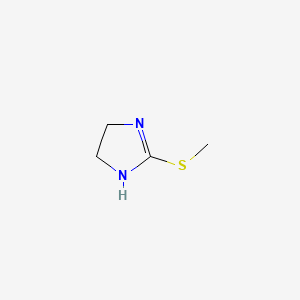
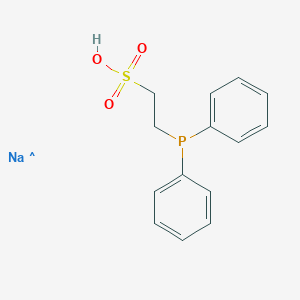
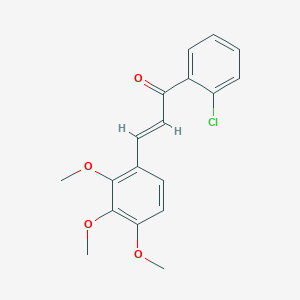

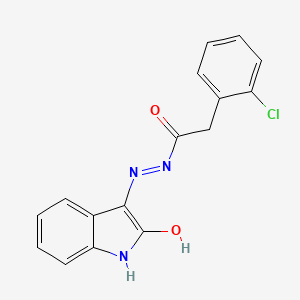

![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)
